5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound with the molecular formula C6H4ClN3O3S. It is a derivative of benzoxadiazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 5-chloro-2,1,3-benzoxadiazole with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chloride derivatives in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonyl chloride derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is used in the study of biological molecules and cellular processes .
Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4-Chloro-7-nitrobenzoxadiazole: Contains a nitro group instead of a sulfonamide group.
2,1,3-Benzoxadiazole-4-sulfonyl chloride: A derivative with a sulfonyl chloride group instead of a sulfonamide group
Uniqueness: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a chlorine atom and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFKNRZMVAOZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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